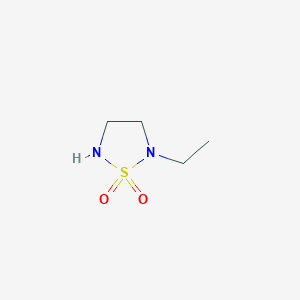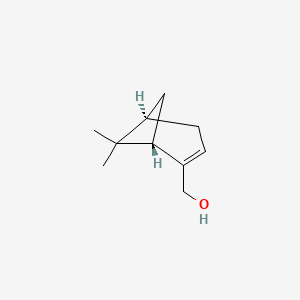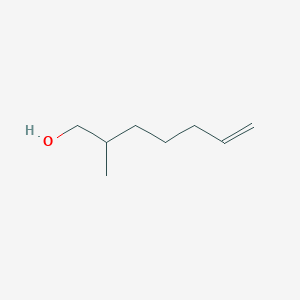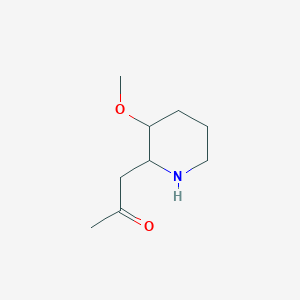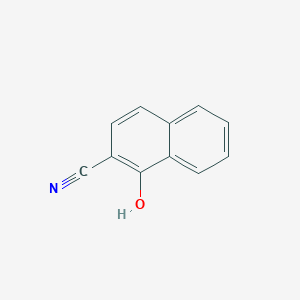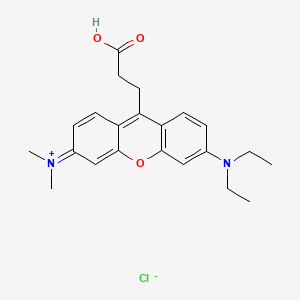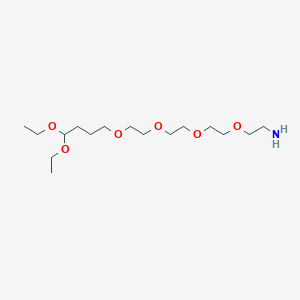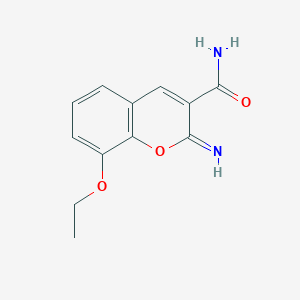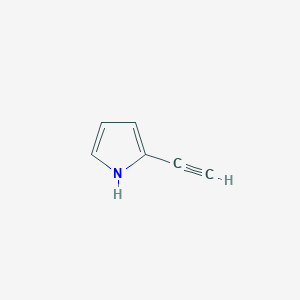
Erythromycin, monohydrate
Overview
Description
Erythromycin is a macrolide antibiotic that was originally discovered in 1952 . It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is available for administration in various forms, including intravenous, topical, and eye drop preparations .
Synthesis Analysis
The synthesis of Erythromycin has been a subject of research for many years. The Asymmetric Synthesis of Erythromycin B was reported in a study . Another study discussed the biosynthesis of erythromycin analogs heterologously engineered in E. coli .
Molecular Structure Analysis
The molecular formula of Erythromycin is C37H67NO13 . Its molecular weight is 751.9 g/mol . The IUPAC name and InChI are also provided in the PubChem database .
Chemical Reactions Analysis
Erythromycin undergoes various chemical reactions during its synthesis and use. For instance, during wastewater treatment, Erythromycin can bind to biosolids and contaminate sludge . More research is needed to fully understand the chemical reactions involving Erythromycin.
Scientific Research Applications
1. Antibiotic Monitoring in Food Products
Erythromycin is extensively used in veterinary practice for treatment, prevention, and growth promotion. Researchers Wang et al. (2015) developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) using monoclonal antibodies against erythromycin for determining its presence in milk. This assay could efficiently detect erythromycin, demonstrating its application in food safety and antibiotic monitoring (Wang et al., 2015).
2. Structural Modifications and In Vitro Activity
Erythromycin has gained therapeutic importance due to its effectiveness against prevalent pathogens like Legionella, Campylobacter, and Chlamydia spp. Kirst and Sides (1989) discussed the exploration for novel modifications of erythromycin to improve its therapeutic properties, indicating ongoing research in enhancing the efficacy of this antibiotic (Kirst & Sides, 1989).
3. Erythromycin Resistance Studies
The study of erythromycin resistance is crucial in understanding and combating bacterial resistance mechanisms. Schwaiger and Bauer (2008) detected the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis, providing insights into antibiotic resistance mechanisms (Schwaiger & Bauer, 2008).
4. Biosynthesis and Genetic Studies
The biosynthesis of erythromycin is a key area of research. Chen et al. (2014) reported on the new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea YIM90600, an erythronolide-producing halophilic actinomycete. This study contributes to the understanding of erythromycin's biosynthesis and the potential of extremophiles in antibiotic production (Chen et al., 2014).
5. Erythromycin as a Prokinetic Agent
Berthet et al. (2010) explored the prokinetic activity of erythromycin, which has led to its clinical use in improving gastric emptying in patients with gastroparesis. This research highlights the multifunctional nature of erythromycin beyond its antibiotic properties (Berthet et al., 2010).
6. Environmental Impact Studies
Rodrigues et al. (2016) assessed the toxic effects of erythromycin on non-target organisms, particularly focusing on its impact in aquatic environments. This study is crucial in understanding the environmental implications of widespread antibiotic use (Rodrigues et al., 2016).
Mechanism of Action
Erythromycin monohydrate, also known as MZR3I81HK7, Erythromycin, monohydrate, or (-)-Erythromycin hydrate, is a macrolide antibiotic with a broad antimicrobial spectrum. It’s widely used to treat a variety of bacterial infections affecting the skin, respiratory tract, intestines, and bones .
Target of Action
Erythromycin primarily targets the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This target plays a crucial role in protein synthesis, which is vital for bacterial growth and replication .
Mode of Action
Erythromycin interacts with its target by binding to the 23S ribosomal RNA molecule, thereby inhibiting protein synthesis . This interaction blocks peptide chain synthesis, ultimately inhibiting the protein synthesis . As a result, erythromycin exhibits bacteriostatic activity, preventing the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
The inhibition of protein synthesis by erythromycin affects various biochemical pathways within the bacterial cell. It disrupts the normal functioning of the cell, leading to a halt in growth and replication . The exact downstream effects on the biochemical pathways are complex and can vary depending on the specific type of bacteria.
Pharmacokinetics
Erythromycin is easily absorbed through the gastrointestinal system after oral administration . It gets deactivated by gastric acid, so oral tablets must either contain an ester or stable salt as part of the molecular structure or be enteric-coated . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is metabolized in the liver, with under 5% excreted unchanged .
Result of Action
The result of erythromycin’s action is the inhibition of bacterial growth and replication. By blocking protein synthesis, erythromycin prevents bacteria from growing and multiplying, thereby helping to control the bacterial infection . It’s effective against a variety of infections, including those caused by gram-positive and gram-negative bacteria .
Action Environment
The action, efficacy, and stability of erythromycin can be influenced by various environmental factors. For instance, the presence of gastric acid can deactivate erythromycin, affecting its bioavailability . Additionally, the development of drug resistance can impact the efficacy of erythromycin, with higher doses promoting drug resistance .
Safety and Hazards
Erythromycin is generally safe to use, but some medicines can cause unwanted or dangerous effects when used with erythromycin . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . More safety and hazard information can be found in the referenced safety data sheet .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMKYQKIUWFJD-YZPBMOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021826 | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67733-56-6 | |
| Record name | Erythromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR3I81HK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between Erythromycin monohydrate and Erythromycin dihydrate?
A1: Both Erythromycin monohydrate and dihydrate exhibit distinct characteristics in their crystalline structures and hydrogen bonding patterns. Research using Infrared (IR) spectroscopy revealed differences in the organization of intermolecular hydrogen bonds and the degree of crystallinity between the two forms. [, ] These structural differences likely contribute to variations in their physical and chemical properties, such as solubility and stability.
Q2: Can Erythromycin monohydrate exist in different forms?
A2: Yes, research suggests that both Erythromycin monohydrate and dihydrate can exist in two polymorphic modifications. [, ] Polymorphs are different crystalline forms of the same molecule, and these variations can impact properties such as dissolution rate and bioavailability. Interestingly, the low-temperature modification of Erythromycin monohydrate exhibits a less ordered crystalline structure compared to its high-temperature counterpart. [, ]
Q3: What happens to Erythromycin monohydrate at elevated temperatures?
A3: Studies indicate that Erythromycin monohydrate undergoes an irreversible polymorphic transformation at temperatures around 75-80°C. [, ] This transformation is accompanied by changes in the state of the hydration water within the crystal structure. Intriguingly, the high-temperature modifications of both Erythromycin monohydrate and dihydrate exhibit identical crystalline structures. [, ] This observation highlights the impact of temperature on the solid-state properties of Erythromycin hydrates.
Q4: How does Erythromycin, in general, interact with its molecular target?
A4: While the provided research focuses on the physicochemical properties of Erythromycin monohydrate, it does not delve into the specifics of its interaction with its molecular target. Further research beyond these articles is necessary to explore this aspect in detail.
Q5: Are there differences in how various forms of Erythromycin are taken up by organisms?
A5: Yes, research on Artemia salina (brine shrimp) demonstrated that different chemical forms of Erythromycin, including Erythromycin phosphate, Erythromycin stearate, Erythromycin estolate, Erythromycin hydrate (likely referring to monohydrate), and crystalline Erythromycin, exhibited varying levels of uptake and impact on survival. [] Notably, Erythromycin phosphate and Erythromycin stearate were identified as potentially suitable forms for bioencapsulation in Artemia, suggesting potential applications in aquaculture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



